molecular formula C12H16N2O B7478140 (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone

(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone

Cat. No. B7478140
M. Wt: 204.27 g/mol
InChI Key: BIKMVLXMMSQUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a chemical compound with a molecular formula of C13H16N2O. It is also known as MPM or 4-MPM. This compound belongs to the class of research chemicals and is commonly used in scientific research.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of dopamine, a neurotransmitter involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
Research has shown that (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone has a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high purity and stability. This makes it a reliable reference standard for analytical purposes. However, one limitation is that its effects on the human body are not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic effects on neurodegenerative disorders such as Parkinson's disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory conditions. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a chemical compound commonly used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While more research is needed to fully understand its effects on the human body, this compound has shown potential therapeutic effects on various diseases and may have implications for the development of new drugs.

Synthesis Methods

The synthesis of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a complex process that involves several steps. The most common method of synthesis is through the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is commonly used in scientific research as a reference standard and analytical reagent. It is also used in the development of new drugs and as a tool in pharmacological studies. This compound has been shown to have potential therapeutic effects on various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKMVLXMMSQUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone

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